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molecular formula C6H12N2O3 B8439870 3-(2,3-Dihydroxypropyl)imidazolidinone

3-(2,3-Dihydroxypropyl)imidazolidinone

Cat. No. B8439870
M. Wt: 160.17 g/mol
InChI Key: OXFHESTUDLNNQV-UHFFFAOYSA-N
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Patent
US04831035

Procedure details

In the fourth step, a 0.4M solution of osmium tetroxide (0.05 mole for each mole of XI) is added dropwise to a solution in tetrahydrofuran of the intermediate (XI) and 4-methylmorpholine-4-oxide monohydrate (two moles for each mole of intermediate) and the resulting mixture stirred for 16 to 20 hours to obtain the 3-(2,3-dihydroxypropyl)imidazolidinone intermediate (XII) in the reaction mixture which may then be recovered employing conventional procedures.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].O.C[N+]1([O-])CC[O:12]CC1.[O:16]1C[CH2:19][CH2:18][CH2:17]1>[Os](=O)(=O)(=O)=O>[OH:12][CH:18]([CH2:17][OH:16])[CH2:19][N:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6] |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C[N+]1(CCOCC1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 to 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 (± 2) h
Name
Type
product
Smiles
OC(CN1C(NCC1)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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